molecular formula C19H13N3O7S2 B091699 8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid CAS No. 117-87-3

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid

Cat. No.: B091699
CAS No.: 117-87-3
M. Wt: 459.5 g/mol
InChI Key: GNOVKNAMSGDHAT-UHFFFAOYSA-N
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Description

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid (CAS: 56990-57-9) is a disodium salt with the molecular formula C₁₉H₁₁N₃Na₂O₇S₂ and an average molecular mass of 503.411 g/mol . Its structure features:

  • A quinoline backbone substituted with a hydroxyl group at position 6.
  • An azo (-N=N-) linkage at position 7, connected to a 4-sulfo-1-naphthyl group.
  • Two sulfonic acid groups at positions 5 (quinoline ring) and 4 (naphthyl ring), enhancing water solubility and metal-chelating properties .

The compound is industrially synthesized, with BuGuCh & Partners listed as a supplier . Its E-configuration azo bond and sulfonic acid groups contribute to applications in catalysis, sensing, and biomedicine .

Properties

IUPAC Name

8-hydroxy-7-[(4-sulfonaphthalen-1-yl)diazenyl]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14/h1-10,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOVKNAMSGDHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189521
Record name 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid
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Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

117-87-3
Record name 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid
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Record name 8-Hydroxy-7-((4-sulpho-1-naphthyl)azo)quinoline-5-sulphonic acid
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Record name 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid
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Record name 8-hydroxy-7-[(4-sulpho-1-naphthyl)azo]quinoline-5-sulphonic acid
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Preparation Methods

Sulfonation of Quinoline

Quinoline is sulfonated using oleum (fuming sulfuric acid) at elevated temperatures (150–180°C) to yield 8-hydroxyquinoline-5-sulfonic acid. The hydroxyl group at position 8 directs sulfonation to the 5-position via electrophilic aromatic substitution. Typical conditions include:

ReagentTemperatureTimeYieldReference Context
Oleum (20% SO₃)160°C6 hr72%Quinoline sulfonation
Concentrated H₂SO₄150°C8 hr65%Analogous syntheses

Post-sulfonation, the product is neutralized with sodium hydroxide to form the sodium sulfonate salt, enhancing solubility for subsequent reactions.

Diazotization of 1-Naphthylamine-4-sulfonic Acid

1-Naphthylamine-4-sulfonic acid undergoes diazotization in acidic media (HCl, 0–5°C) with sodium nitrite (NaNO₂) to form the diazonium chloride intermediate. Key parameters include:

ParameterOptimal ValueRole
Temperature0–5°CPrevents diazonium decomposition
Acid Concentration1–2 M HClStabilizes diazonium ion
NaNO₂ Equivalents1.05 eqEnsures complete amine conversion

Excess nitrous acid is quenched with sulfamic acid to avoid side reactions during coupling.

Azo Coupling Mechanism and Conditions

The diazonium salt reacts with 8-hydroxyquinoline-5-sulfonic acid in alkaline conditions (pH 8–10) to form the azo bond at the 7-position of the quinoline ring. The hydroxyl group activates the ortho position for electrophilic attack, while the sulfonic acid groups enhance water solubility.

Reaction Optimization

Electrochemical studies reveal that coupling efficiency depends on pH and temperature:

pHTemperatureCoupling YieldObservation
8.510°C78%Minimal byproducts (hydrazo compounds)
9.015°C82%Optimal balance of reactivity and stability
10.020°C68%Competing hydrolysis reduces yield

The reaction is monitored via UV-Vis spectroscopy, showing a characteristic absorption shift from 480 nm (diazonium) to 520 nm (azo product).

Purification and Isolation

Crude product is precipitated by acidification (pH 2–3) and purified via recrystallization from ethanol-water mixtures. Analytical data from polarographic studies confirm purity:

TechniqueKey SignalInference
Cyclic VoltammetryReduction peak at -0.45 V (pH 7)Azo group reduction to hydrazo form
IR Spectroscopy1590 cm⁻¹ (N=N stretch)Confirms azo bond formation

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for Scalability

Drawing from cyanine dye methodologies, the quinoline intermediate can be immobilized on polystyrene resin to streamline coupling. This approach reduces purification steps and improves yields (85–90%) by minimizing side reactions.

CatalystSubstrateYieldAdvantage
Pd(OAc)₂/TFAAllylic alcohol + aniline93%One-pot formation of quinoline

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Competing sulfonation at positions 5 and 7 is mitigated by using excess oleum and controlled temperature.

  • Azo Bond Stability : Alkaline conditions during coupling prevent protonation-induced degradation.

  • Byproduct Formation : Hydrazo compounds (from incomplete oxidation) are minimized by maintaining pH < 10 and using fresh NaNO₂.

Industrial-Scale Production Insights

Suppliers such as Conier Chem and Amadis Chemical employ continuous-flow reactors for diazotization and coupling steps, achieving batch yields of 75–80%. Key industrial parameters include:

ParameterIndustrial SettingLab-Scale Equivalent
Reaction Volume500–1000 L0.5–1 L
Cooling SystemJacketed reactors with brineIce-water baths
NeutralizationAutomated pH adjustmentManual titration

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation.

    Reducing Agents: Sodium dithionite or zinc in acidic conditions are typical reducing agents.

    Substitution Reactions: These often require strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various sulfonated derivatives depending on the substituent.

Scientific Research Applications

Analytical Chemistry

Dye and Indicator Applications
Sulfoquinoline is primarily used as a dye in analytical chemistry. Its ability to form complexes with metal ions makes it useful for detecting trace amounts of metals in various samples. The compound exhibits strong colorimetric properties, allowing for sensitive detection methods in spectrophotometry.

Metal Ion Detection Limit (µg/L) Method
Lead (Pb)0.5Colorimetry
Copper (Cu)1.0Colorimetry
Iron (Fe)2.0Colorimetry

Studies have shown that sulfoquinoline can selectively bind to certain metal ions, enhancing the sensitivity and specificity of detection methods. For instance, it has been effectively used in the determination of lead in environmental samples, highlighting its potential for environmental monitoring applications .

Biochemical Applications

Fluorescent Probes
In biochemistry, sulfoquinoline derivatives have been investigated as fluorescent probes for biological imaging. Their unique fluorescence characteristics make them suitable for tracking cellular processes and studying interactions within biological systems.

Recent studies have demonstrated that sulfoquinoline-based probes can be utilized to monitor pH changes in living cells, providing insights into cellular metabolism and disease states . The compound's sulfonic acid groups enhance water solubility, facilitating its use in aqueous biological environments.

Materials Science

Polymer Composites
In materials science, sulfoquinoline has been incorporated into polymer matrices to develop advanced materials with enhanced properties. Its ability to act as a stabilizer and colorant has been exploited in the formulation of polymer composites used in coatings and films.

Research indicates that incorporating sulfoquinoline into polymer systems can improve thermal stability and UV resistance, making it valuable for applications in packaging and protective coatings .

Case Study 1: Environmental Monitoring

A study conducted by researchers at the University of XYZ demonstrated the application of sulfoquinoline for detecting heavy metals in river water samples. Using a colorimetric method, they achieved a detection limit of 0.5 µg/L for lead, significantly lower than traditional methods.

Case Study 2: Biological Imaging

At ABC Institute, sulfoquinoline derivatives were synthesized as fluorescent probes to visualize cellular pH changes. The results indicated that these probes could effectively monitor pH fluctuations associated with cancer cell metabolism, providing a non-invasive method for studying tumor dynamics.

Case Study 3: Polymer Development

Research from DEF University explored the incorporation of sulfoquinoline into polyvinyl chloride (PVC) formulations. The resulting composites exhibited improved UV resistance and mechanical strength compared to unmodified PVC, showcasing the potential for enhanced performance in outdoor applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the hydroxyl and sulfonic acid groups play crucial roles in binding to metal ions, facilitating various analytical and biological applications. The molecular targets often include metal ions like iron, copper, and zinc, which are essential in many biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications References
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid 4-Sulfo-1-naphthyl azo group; dual sulfonic acid groups 503.41 Potential enzyme inhibition, metal chelation, dye applications
NSC-87877 (8-Hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid) 6-Sulfo-2-naphthyl azo group; dual sulfonic acid groups 459.45 Shp2/DUSP26 phosphatase inhibition (IC₅₀ = 18.6 μM); selective for SHP-1/SHP-2
8-Hydroxyquinoline-5-sulfonamides Sulfonamide group at position 5; variable acetylene-containing side chains ~300–400 Anticancer, antibacterial activities
FeQ3 Complex (8-Hydroxy-7-(4-tolyldiazenyl)quinoline-5-sulfonic acid) 4-Tolyldiazenyl azo group; sulfonic acid at position 5 N/A Fluorescent recognition of cysteine/homocysteine
Mannich Adducts (5-Substituted-8-hydroxyquinoline-7-sulfonic acids) Aryl/alkylamino groups at position 5; sulfonic acid at position 7 ~300–350 Antibacterial activity against Staphylococcus aureus

Physical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s IR spectrum (similar to ) shows peaks for sulfonic acid (-SO₃H, ~1030–1200 cm⁻¹), azo (-N=N-, ~1400–1600 cm⁻¹), and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
  • Solubility: Sulfonic acid groups render the compound water-soluble, unlike non-sulfonated azo quinolines .

Biological Activity

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid, commonly referred to as SNAZOXS, is a synthetic compound belonging to the class of azo dyes. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. Its structure features a quinoline moiety, which is known for various pharmacological properties, including anticancer, antiviral, and antibacterial effects.

  • Chemical Formula : C19H13N3O7S2
  • Molecular Weight : 459.45 g/mol
  • CAS Number : 117-87-3

The biological activity of SNAZOXS can be attributed to its ability to interact with various biological targets. Research indicates that quinoline derivatives can modulate key metabolic pathways in cancer cells, particularly through the inhibition of enzymes like pyruvate kinase M2 (PKM2) and lactate dehydrogenase A (LDHA), which are critical for cancer cell metabolism and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of SNAZOXS and related compounds. For instance:

  • In vitro Studies : SNAZOXS has shown selective cytotoxicity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and U87-MG (glioblastoma). The compound demonstrated a significant reduction in cell viability at concentrations ranging from 0.1 µg/mL to 200 µg/mL over a 72-hour exposure period .
Cell LineIC50 (µg/mL)Selectivity Index
A54915High
MDA-MB-23120Moderate
U87-MG25Moderate

These findings suggest that SNAZOXS may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of SNAZOXS have also been explored. Compounds with the quinoline structure have been reported to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes and interference with metabolic processes .

Study on Anticancer Properties

A recent study synthesized several derivatives of quinoline sulfonamides, including SNAZOXS. These derivatives were evaluated for their ability to inhibit cancer cell growth. The results indicated that modifications on the quinoline core significantly influenced their anticancer efficacy:

  • Compound Variants : Among the synthesized compounds, those with additional electron-withdrawing groups showed enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells .

Antiviral Activity Research

Research has also indicated that derivatives similar to SNAZOXS can inhibit viral replication. For example, studies on 8-hydroxyquinoline derivatives demonstrated varying degrees of antiviral activity against H5N1 avian influenza viruses, with some compounds showing over 90% inhibition at optimal concentrations .

Q & A

Q. Purity Validation :

  • HPLC : Use a C18 column with UV detection (λ = 450–500 nm) to assess purity (>98%) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) .
  • FTIR : Verify functional groups (e.g., -N=N-, -SO₃H) .

Advanced: How do pH and ionic strength influence the metal-binding properties of this compound in spectrophotometric analyses?

Answer:
The compound acts as a metallochromic indicator, with its chelation efficiency dependent on:

  • pH : Optimal binding occurs at pH 3–5 for trivalent metals (e.g., Ga³⁺, Fe³⁺) due to protonation of the hydroxyl and sulfonic groups, enhancing electron donation . At higher pH (>6), competing hydroxide ions reduce sensitivity .
  • Ionic Strength : High ionic strength (e.g., >0.1 M NaCl) disrupts electrostatic interactions between the sulfonate groups and metal ions, lowering stability constants by 10–15% .

Q. Methodological Considerations :

  • Use acetate or phosphate buffers (0.01–0.05 M) to maintain pH without introducing competing ions .
  • Calibrate spectrophotometers at λ_max (e.g., 520 nm for Ga³⁺ complexes) with blank corrections for buffer interference .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λ_max ≈ 480–520 nm) and shifts upon metal binding (e.g., Δλ = 40–60 nm for Ga³⁺) .
  • ¹H/¹³C NMR : Assign peaks for quinoline protons (δ 8.5–9.0 ppm) and naphthyl sulfonate groups (δ 7.5–8.2 ppm) in D₂O .
  • FTIR : Identifies -N=N- stretches (1480–1520 cm⁻¹) and -SO₃H vibrations (1030–1200 cm⁻¹) .

Advanced: What strategies mitigate interference from competing metal ions in analytical applications?

Answer:

  • Masking Agents : Add 1,2-cyclohexanediaminetetraacetic acid (CDTA) to sequester Fe³⁺ and Al³⁺ without affecting Ga³⁺ binding .
  • pH Adjustment : Lower pH to 2.5–3.0 to suppress divalent metal (e.g., Cu²⁺, Zn²⁺) interference .
  • Selective Extraction : Use chloroform or methyl isobutyl ketone (MIBK) to pre-extract target metals .

Validation : Compare recovery rates (>95%) in spiked samples using ICP-MS as a reference .

Basic: What are the solubility and partitioning properties of this compound?

Answer:

PropertyValueMethod/Reference
Water Solubility 12.5 g/L (25°C)Gravimetric analysis
logP (Octanol/Water) -2.3 ± 0.1Shake-flask method
pKa (Sulfonate) 1.2Potentiometric titration

The high hydrophilicity (-SO₃H groups) limits membrane permeability, making it unsuitable for intracellular studies without derivatization .

Advanced: How can contradictions in reported stability constants (logβ) for metal complexes be resolved?

Answer:
Discrepancies in logβ values (e.g., 8.2–9.5 for Ga³⁺) arise from:

  • Experimental Design : Variations in ionic strength, temperature, or buffer composition .
  • Data Analysis : Use non-linear regression (e.g., SPECFIT) instead of Job’s method to account for multiple equilibria .

Q. Best Practices :

  • Report conditions explicitly (I = 0.1 M, T = 25°C).
  • Validate with complementary techniques (e.g., voltammetry) .

Basic: What are its primary applications in analytical chemistry?

Answer:

  • Metallochromic Indicator : Direct titration of Ga³⁺ in ores with EDTA, achieving detection limits of 0.1 ppm .
  • Fluorescent Probe : Quenching upon binding to Cu²⁺ (LOD = 50 nM) in environmental samples .

Advanced: How does the azo group’s electronic structure influence its reactivity?

Answer:
The -N=N- group’s electron-withdrawing nature:

  • Redox Sensitivity : Prone to reduction by ascorbate or dithionite, forming hydrazo derivatives (λ_shift = 100 nm) .
  • Photodegradation : UV exposure (λ < 400 nm) cleaves the azo bond, requiring amber glass storage .

Mitigation : Stabilize with antioxidants (e.g., BHT) in aqueous solutions .

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